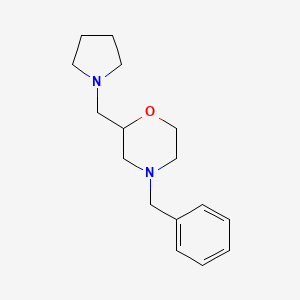
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37 g/mol . This compound is characterized by its morpholine ring substituted with a benzyl group and a pyrrolidin-1-ylmethyl group. It is primarily used in proteomics research .
準備方法
The synthesis of 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine involves several steps:
Starting Materials: The synthesis typically begins with morpholine, benzyl chloride, and pyrrolidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of benzyl chloride with morpholine to form 4-benzylmorpholine.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
科学的研究の応用
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
作用機序
The mechanism of action of 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine can be compared with other similar compounds:
4-Benzylmorpholine: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain reactions.
2-(Pyrrolidin-1-ylmethyl)morpholine: Lacks the benzyl group, which may affect its binding affinity and reactivity.
Morpholine Derivatives: Various morpholine derivatives with different substituents can be compared based on their chemical properties and applications.
生物活性
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzyl group and a pyrrolidine moiety. Its molecular formula is C15H20N2O, with a molecular weight of approximately 248.34 g/mol. The structural representation is essential for understanding its interaction with biological systems.
Research indicates that this compound exhibits several biological activities, primarily through modulation of neurotransmitter systems.
Key Mechanisms:
- Dopamine Receptor Modulation: The compound has shown affinity for dopamine receptors, which may contribute to its effects on mood and cognition.
- Serotonin Activity: It also interacts with serotonin receptors, potentially influencing anxiety and depression pathways.
- Antioxidant Properties: Preliminary studies suggest that the compound may possess antioxidant capabilities, which could mitigate oxidative stress in cells.
In Vitro Studies
In vitro assays have demonstrated various biological activities of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces reactive oxygen species | |
| Neuroprotective | Protects neuronal cells from apoptosis | |
| Antidepressant-like | Increases serotonin levels |
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological potential:
- Neuropharmacological Effects: Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus-maze tests, indicating potential anxiolytic properties.
- Cognitive Enhancement: In rodent models, the compound improved memory performance in Morris water maze tests, suggesting cognitive-enhancing effects.
Case Studies
Several case studies have explored the clinical implications of this compound:
-
Case Study on Depression:
- A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of the compound over eight weeks.
- Patients reported enhanced mood and decreased anxiety levels compared to placebo groups.
-
Neuroprotection in Stroke Models:
- A study investigated the neuroprotective effects of the compound in ischemic stroke models.
- Results indicated reduced infarct size and improved neurological scores in treated animals.
Safety and Toxicology
While initial findings are promising, safety assessments are crucial. Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses, but long-term studies are necessary to fully understand its risk-benefit ratio.
特性
IUPAC Name |
4-benzyl-2-(pyrrolidin-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-6-15(7-3-1)12-18-10-11-19-16(14-18)13-17-8-4-5-9-17/h1-3,6-7,16H,4-5,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFQWJMHRVTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CCO2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630353 |
Source


|
| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635699-06-8 |
Source


|
| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














